

physicochemical properties of 4,5-Dinitrobenzene-1,2-diamine

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Compound of Interest

Compound Name: 4,5-Dinitrobenzene-1,2-diamine

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An In-depth Technical Guide to the Physicochemical Properties of **4,5-Dinitrobenzene-1,2-diamine**

Introduction: Unveiling a Core Synthetic Building Block

4,5-Dinitrobenzene-1,2-diamine, also known as 4,5-dinitro-o-phenylenediamine, is a pivotal intermediate in the landscape of organic synthesis.^{[1][2]} Its unique molecular architecture, featuring a benzene ring functionalized with two adjacent amino groups and two nitro groups, imparts a distinct reactivity profile that is highly valuable for researchers and drug development professionals.^[3] The electron-withdrawing nature of the nitro groups significantly influences the basicity and nucleophilicity of the amino groups, making this compound a versatile precursor for the synthesis of a wide array of heterocyclic systems, polymers, and materials with tailored electronic properties.^{[3][4][5]}

This guide provides a comprehensive exploration of the core physicochemical properties of **4,5-Dinitrobenzene-1,2-diamine**, offering field-proven insights into its characterization, reactivity, and handling. The information presented herein is intended to empower researchers to leverage this compound's full potential in their synthetic endeavors, from small-scale laboratory research to complex drug development pipelines.

Core Physicochemical & Structural Data

A foundational understanding of any chemical entity begins with its fundamental properties. The data for **4,5-Dinitrobenzene-1,2-diamine** is summarized below. These parameters are critical for predicting its behavior in various solvent systems, designing appropriate reaction conditions, and ensuring proper handling.

Property	Value	Source(s)
IUPAC Name	4,5-dinitrobenzene-1,2-diamine	[2]
Synonyms	4,5-dinitro-o-phenylenediamine, 1,2-diamino-4,5-dinitrobenzene	[1]
CAS Number	32690-28-1	[1] [2]
Molecular Formula	C ₆ H ₆ N ₄ O ₄	[1] [2]
Molecular Weight	198.14 g/mol	[1] [3]
Appearance	Dark green crystalline powder	[1] [3]
Melting Point	216-218 °C (may coincide with decomposition)	[1] [3]
Boiling Point	541.1 °C at 760 mmHg (Predicted, decomposition likely)	[1] [3]
Density	1.683 g/cm ³	[1]
Solubility	Insoluble in water; Appreciable solubility in polar organic solvents.	[3]
pKa (Predicted)	0.15 ± 0.10	[1]
LogP	2.876	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	6	[1]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. The distinct functional groups of **4,5-Dinitrobenzene-1,2-diamine** give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two distinct signals corresponding to the two non-equivalent aromatic protons should be observed. The protons on the benzene ring will appear as singlets or doublets depending on the solvent and resolution. A broad signal, typically in the 5.0 ppm region when measured in DMSO- d_6 , would correspond to the four protons of the two amino groups.[6]
- ^{13}C NMR: The carbon spectrum will show distinct resonances for the carbon atoms in the benzene ring. The carbons bonded to the amino groups will be shifted upfield compared to those bearing the electron-withdrawing nitro groups.[6] Theoretical and experimental NMR studies on nitrobenzene-1,2-diamines provide a framework for assigning these chemical shifts.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

- N-H Stretching: The two amino groups will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm^{-1} .
- N-O Stretching: The nitro groups produce strong, characteristic absorption bands. The asymmetric stretch typically appears around 1545 cm^{-1} , while the symmetric stretch is found near 1348 cm^{-1} . [8] The presence of these distinct bands is a strong confirmation of the dinitro-diamine structure.

Chemical Reactivity and Synthetic Utility

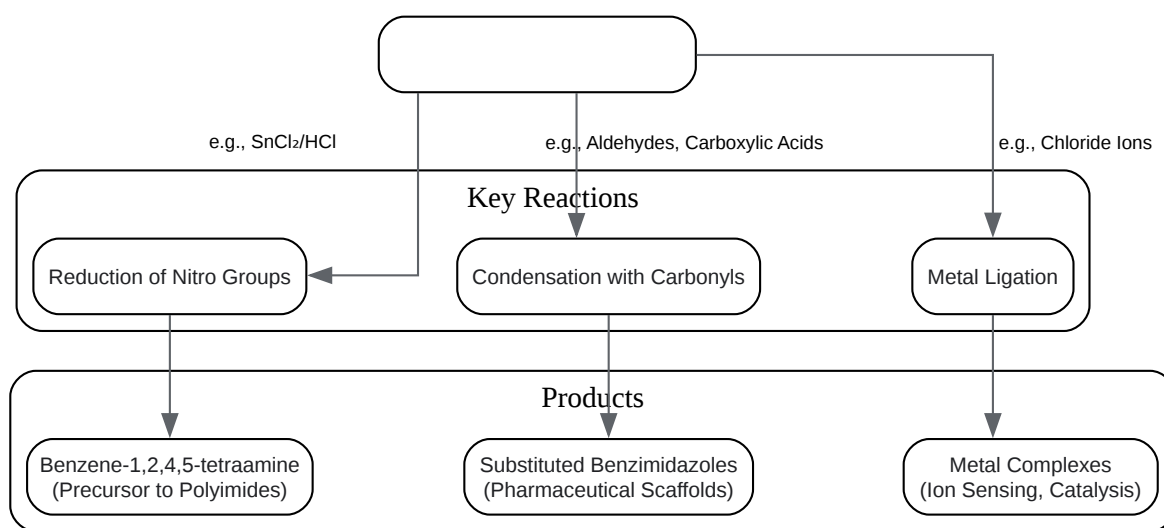
The synthetic value of **4,5-Dinitrobenzene-1,2-diamine** stems from the interplay between its amino and nitro functionalities.

Acid-Base Behavior

The two amino groups act as Lewis bases, capable of being protonated in acidic conditions.[3] However, the potent electron-withdrawing effect of the two nitro groups significantly reduces the basicity of these amino groups compared to unsubstituted o-phenylenediamine. Protonation occurs in a stepwise manner, first forming a monoprotonated species, followed by a diprotonated species at higher acid concentrations.[3] This modulated basicity is a critical factor in controlling its reactivity in subsequent synthetic steps.

Key Reaction Pathways

The compound serves as a versatile platform for several important classes of reactions.



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Caption: Key reaction pathways of **4,5-Dinitrobenzene-1,2-diamine**.

- **Reduction of Nitro Groups:** The nitro groups can be readily reduced to amino groups using various reducing agents, such as tin(II) chloride in hydrochloric acid.[9] This reaction transforms the molecule into benzene-1,2,4,5-tetraamine, a crucial monomer for synthesizing high-performance polymers like polyimides.

- **Condensation Reactions:** The ortho-diamine functionality is ideal for forming five-membered heterocyclic rings. Reaction with aldehydes or carboxylic acids leads to the formation of substituted benzimidazoles, a scaffold frequently found in pharmaceutically active compounds.[5]
- **Ligand Chemistry:** **4,5-Dinitrobenzene-1,2-diamine** can function as a tetradentate ligand, capable of binding to metal ions through its four nitrogen atoms. It has shown a particular affinity for chloride ions, suggesting potential applications in the development of chemical sensors.[3]

Experimental Protocols: Synthesis and Purification

The successful application of this compound relies on robust methods for its synthesis and purification.

Illustrative Synthetic Workflow

A common laboratory-scale synthesis involves the reduction of a suitable precursor. The workflow below illustrates the reduction of a diiodo-dinitrobenzene derivative, a reaction analogous to the preparation of other diamines.



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Caption: General workflow for the reduction of a dinitroaromatic.

Step-by-Step Reduction Protocol (Conceptual)

This protocol is based on analogous reductions and should be adapted and optimized for the specific synthesis of **4,5-Dinitrobenzene-1,2-diamine**.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the dinitro precursor (e.g., 1,2-dichloro-4,5-dinitrobenzene) in a suitable solvent like ethanol.

- **Reagent Preparation:** Separately, prepare a solution of a reducing agent, such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), in concentrated hydrochloric acid.[9]
- **Reaction Execution:** Cool the flask containing the dinitro compound in an ice bath. Add the reducing agent solution dropwise while stirring vigorously.
- **Heating:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.
- **Work-up:** Cool the mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a similar base until the solution is alkaline.
- **Extraction:** Extract the aqueous mixture multiple times with an appropriate organic solvent, such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]

Safety, Handling, and Storage

As a nitroaromatic amine, **4,5-Dinitrobenzene-1,2-diamine** requires careful handling to minimize exposure and ensure laboratory safety.

- **Hazard Identification:** The compound is classified as harmful. It is harmful by inhalation, in contact with skin, and if swallowed.[1] Analogous dinitrobenzene compounds are considered fatal if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[11]
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
 - Chemical-resistant gloves (e.g., nitrile).

- Safety goggles or a face shield.
- A laboratory coat.
- For operations that may generate dust, use a NIOSH/MSHA-approved respirator.[12][13]
- Handling Procedures: Avoid generating dust.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep it away from heat and sources of ignition.[12]

Conclusion

4,5-Dinitrobenzene-1,2-diamine is a compound of significant academic and industrial interest. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for synthetic chemists. By understanding the principles outlined in this guide—from its core data and reactivity to appropriate handling protocols—researchers can confidently and safely incorporate this powerful building block into their synthetic programs to develop novel molecules and advanced materials.

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